molecular formula C17H12BrN5O B2506686 6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863018-70-6

6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2506686
CAS No.: 863018-70-6
M. Wt: 382.221
InChI Key: ORBAWGUFDQIDNW-UHFFFAOYSA-N
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Description

6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities, including antiproliferative and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromobenzylamine with 3-phenyl-1H-[1,2,3]triazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired triazolopyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is unique due to its specific structure, which combines a triazole and pyrimidine ring system with a bromobenzyl group.

Properties

IUPAC Name

6-[(4-bromophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN5O/c18-13-8-6-12(7-9-13)10-22-11-19-16-15(17(22)24)20-21-23(16)14-4-2-1-3-5-14/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBAWGUFDQIDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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